molecular formula C14H12ClN3 B5565646 N-(3-CHLOROPHENYL)-N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYLAMINE

N-(3-CHLOROPHENYL)-N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYLAMINE

Cat. No.: B5565646
M. Wt: 257.72 g/mol
InChI Key: XZRHWWOTIPRZNF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine typically involves the reaction of 2-aminopyridine with 3-chlorobenzylamine under specific conditions. One common method involves the use of a bromoketone intermediate, which undergoes cyclization and subsequent substitution reactions to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and substitution steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA or RNA can lead to antimicrobial or antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chlorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, this compound may exhibit enhanced activity against certain biological targets and improved pharmacokinetic properties .

Properties

IUPAC Name

3-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-4-3-5-12(8-11)16-9-13-10-18-7-2-1-6-14(18)17-13/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRHWWOTIPRZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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